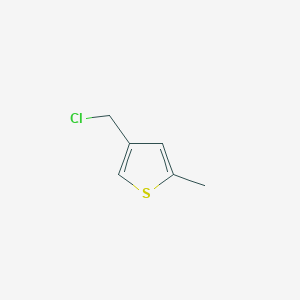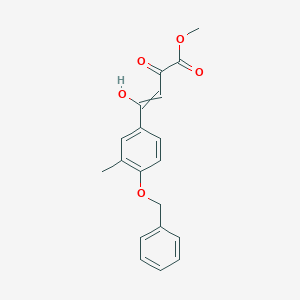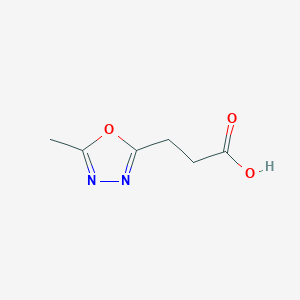
6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine
Overview
Description
Mechanism of Action
Target of Action
It is known that isothiocyanates, a group to which this compound belongs, often interact with proteins and enzymes in the body .
Mode of Action
Isothiocyanates are known to form covalent bonds with their targets, which can lead to changes in the target’s function .
Biochemical Pathways
Isothiocyanates are known to be involved in various biological processes, including antioxidative and anti-inflammatory activities .
Result of Action
Isothiocyanates have been studied for their potential chemopreventive effects, such as in the prevention of cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine typically involves the reaction of 2,3-dihydro-1,4-benzodioxine with an appropriate isothiocyanate precursor under controlled conditions. One common method is the reaction of 2,3-dihydro-1,4-benzodioxine with thiocyanic acid in the presence of a suitable catalyst, such as a base or an acid, to facilitate the formation of the isothiocyanate group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the compound may result in the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can lead to the formation of corresponding amines or alcohols.
Substitution: Substitution reactions can produce various derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine is used as a building block for the synthesis of more complex molecules. Its isothiocyanate group makes it a versatile reagent for creating new chemical entities.
Biology: In biological research, this compound has been studied for its potential biological activities, including its role as an enzyme inhibitor or as a probe for studying biological processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: In the industrial sector, this compound is used in the development of new materials and chemicals, including polymers and pharmaceuticals.
Comparison with Similar Compounds
Phenethyl isothiocyanate: Another isothiocyanate compound with similar biological activities.
Allyl isothiocyanate: A naturally occurring isothiocyanate found in cruciferous vegetables.
Sulforaphane: A well-known isothiocyanate with potential health benefits.
Uniqueness: 6-(2-Isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine is unique due to its specific chemical structure, which includes the dihydrobenzodioxine moiety. This structural feature distinguishes it from other isothiocyanates and contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
6-(2-isothiocyanatoethyl)-2,3-dihydro-1,4-benzodioxine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2S/c15-8-12-4-3-9-1-2-10-11(7-9)14-6-5-13-10/h1-2,7H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTAEIAJAJWHCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)CCN=C=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![3-(2,4-dimethylbenzoyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B1516972.png)

